3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine
Overview
Description
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine core fused with a pyrimidine ring, which is further substituted with a fluoro and methoxy group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Mechanism of Action
Target of Action
The primary target of 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a crucial role in regulating cell mitosis and centriole duplication . It has emerged as a therapeutic target for treating multiple cancers .
Mode of Action
The compound interacts with its target, PLK4, by binding to it. This interaction results in the inhibition of PLK4’s activity, which can disrupt cell mitosis and centriole duplication . This disruption can lead to the death of cancer cells, making this compound a potential therapeutic agent for various types of cancer .
Biochemical Pathways
The inhibition of PLK4 affects the cell cycle, specifically the process of mitosis and centriole duplication . This disruption can lead to apoptosis, or programmed cell death, in cancer cells . The exact downstream effects and pathways are still under investigation.
Result of Action
The primary result of the compound’s action is the disruption of cell mitosis and centriole duplication, leading to the death of cancer cells . This makes it a potential therapeutic agent for various types of cancer .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solvatofluorochromic effect, which refers to changes in its fluorescence properties depending on the solvent, can be affected by the presence of different solvents
Biochemical Analysis
Biochemical Properties
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a strategic compound for optical applications due to its tunable photophysical properties . The compound’s interactions with biomolecules are primarily based on its ability to form stable complexes, which can be utilized in bioimaging and chemosensing applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, certain derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit the proliferation of cancer cell lines while exhibiting no inhibitory effect on normal cell lines . This suggests that this compound may have potential therapeutic applications in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable complexes with biomolecules is crucial for its function in bioimaging and chemosensing . Additionally, molecular docking studies have shown that certain derivatives of this compound can effectively bind to target proteins, influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the fluorescence intensity of pyrazolo[1,5-a]pyrimidines decreases over time when exposed to continuous excitation . This photobleaching performance is comparable to that of commercial probes, indicating good stability for practical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting the proliferation of cancer cells . At higher doses, there may be toxic or adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine typically involves the construction of the pyrazolo[1,5-a]pyridine core followed by the introduction of the fluoro and methoxy substituents. One common method involves the reaction of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives with fluorinating agents such as Selectfluor. The reaction is usually carried out in anhydrous acetonitrile (MeCN) under controlled conditions to ensure the selective introduction of the fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyrazolo[1,5-a]pyridine: A structurally similar compound with a fluorine atom at the 3-position of the pyrazolo[1,5-a]pyridine core.
4-Methoxypyrimidin-2-ylpyrazolo[1,5-a]pyridine: Another related compound with a methoxy group at the 4-position of the pyrimidine ring.
Uniqueness
3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine stands out due to the combined presence of both fluoro and methoxy groups, which impart unique chemical and physical properties.
Properties
IUPAC Name |
3-(5-fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c1-18-12-9(13)7-14-11(16-12)8-6-15-17-5-3-2-4-10(8)17/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBBHSYFRYRGHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1F)C2=C3C=CC=CN3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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